Unprotected NH Group Enables Direct, High-Yielding Michael Additions
3-(2-Nitrovinyl)-1H-indole reacts efficiently as a Michael acceptor without requiring protection of the indolic NH. This is a distinct advantage over N-substituted analogs, which would necessitate additional deprotection steps [1]. Under solvent-free ultrasound activation with potassium carbonate, the compound reacts with a variety of activated methylene nucleophiles in yields ranging from very good to excellent [1].
| Evidence Dimension | Synthetic Efficiency (Protection/Deprotection Steps) |
|---|---|
| Target Compound Data | 0 protection/deprotection steps required for Michael addition |
| Comparator Or Baseline | N-protected 3-(2-nitrovinyl)-1H-indole (e.g., N-methyl, N-benzyl) |
| Quantified Difference | Eliminates at least 2 synthetic steps (protection and subsequent deprotection) |
| Conditions | Reaction with activated methylene nucleophiles |
Why This Matters
This translates to a shorter, higher-yielding, and more atom-economical synthetic route, saving time and resources in the procurement and use of this intermediate.
- [1] Baron, M.; Métay, E.; Lemaire, M.; Popowycz, F. Solvent-Free Michael Addition to Non-protected 3-(2-Nitrovinyl)indole by Ultrasound Activation. J. Org. Chem. 2012, 77 (7), 3598-3603. View Source
